Madiol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Madiol typically involves the methylation of androstane derivatives. One common method includes the use of methylating agents such as methyl iodide in the presence of a strong base like potassium tert-butoxide . The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis starting from readily available steroid precursors. The process includes steps like oxidation, reduction, and methylation under controlled conditions to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
Madiol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to ketones using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced to form different diols using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenating Agents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of different diols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Madiol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic uses in hormone replacement therapy and muscle wasting conditions.
Industry: Utilized in the production of performance-enhancing drugs.
Mechanism of Action
The mechanism of action of Madiol involves binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic effects such as muscle growth and increased protein synthesis . The compound also interacts with estrogen receptors, contributing to its overall hormonal activity .
Comparison with Similar Compounds
Similar Compounds
Androstenediol: An endogenous weak androgen and estrogen steroid hormone.
Epiandrosterone: A metabolite of testosterone with weak androgenic activity.
Androstenedione: A precursor to testosterone and estrone.
Uniqueness
Madiol is unique due to its methylation at the 17-alpha position, which enhances its anabolic properties and reduces its susceptibility to metabolic degradation compared to other similar compounds .
Properties
Molecular Formula |
C20H32O2 |
---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
(3S,17S)-10,13,17-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h4,14-17,21-22H,5-12H2,1-3H3/t14-,15?,16?,17?,18?,19?,20-/m0/s1 |
InChI Key |
WRWBCPJQPDHXTJ-QLMYBWCRSA-N |
Isomeric SMILES |
C[C@@]1(CCC2C1(CCC3C2CC=C4C3(CC[C@@H](C4)O)C)C)O |
SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C)O)C)O |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C)O)C)O |
Synonyms |
Madiol Methandriol Methylandrostenediol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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